
2-Chloro-5-fluoropyrimidine
Overview
Description
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H2ClFN2. It is an aromatic heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3, and substituents of chlorine and fluorine at positions 2 and 5, respectively . This compound is widely used as a building block in the synthesis of various pharmaceuticals and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine. The process involves the reduction of 2,4-dichloro-5-fluoropyrimidine using zinc powder in tetrahydrofuran as the solvent, with acetic acid added dropwise. The reaction mixture is heated to 70°C and refluxed for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles such as amines . It can also participate in cross-coupling reactions like the Suzuki-Miyaura coupling .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and various amines are used under mild heating conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products:
5-Fluoro-2-amino pyrimidines: Formed by reacting with amines.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate in the synthesis of benzamide scaffolds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-5-fluoropyrimidine serves as a crucial intermediate in the synthesis of several APIs. Notably, it is utilized to produce 5-fluoro-2-amino pyrimidines through reactions with various amines in the presence of potassium carbonate (K2CO3), facilitating C-N bond formation . Additionally, it is involved in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are biologically active compounds found in anticancer agents like 5-fluorouracil .
1.2 Development of Antimicrobial Agents
Recent studies have explored novel pyrimidine-piperazine hybrids derived from this compound, demonstrating promising antimicrobial properties. These compounds were evaluated through in-vitro and in-silico studies, showcasing their potential as effective antimicrobial agents .
1.3 Antitumor Activity
The compound has been linked to the synthesis of various antitumor agents. For instance, derivatives of 4-aniline-substituted 5-fluoropyrimidines have exhibited significant antitumor activity, highlighting the importance of fluorinated pyrimidine derivatives in cancer treatment .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
In material science, this compound is employed as a building block for synthesizing ligands for iridium complexes used in OLEDs. These complexes have demonstrated high external quantum efficiency, making them suitable for advanced display technologies .
2.2 Synthesis of Organometallic Ligands
The compound is also used to synthesize various organometallic ligands that are essential for catalysis and material applications. The unique electronic properties imparted by the fluorine and chlorine substituents enhance the reactivity and stability of these ligands .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrimidine primarily involves its role as a building block in the synthesis of biologically active molecules. For instance, in anticancer agents like 5-fluorouracil, it inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation . The compound’s fluorine atom enhances its binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 5-Fluorouracil
- 2-Chloro-4-alkoxy-5-fluoropyrimidines
Comparison: 2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Unlike 5-fluorouracil, which is primarily used as an anticancer agent, this compound is more versatile, serving as a precursor for various synthetic applications .
Biological Activity
2-Chloro-5-fluoropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical formula for this compound is C4H2ClFN2, and its structure is characterized by a pyrimidine ring substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a study demonstrated that derivatives of this compound possess improved efficacy compared to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .
Table 1: Antibacterial Activity of this compound Derivatives
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it functions as an effective inhibitor of certain kinases involved in cancer cell proliferation. For example, it has been noted to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents.
Table 2: Kinase Inhibition by this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes. Its structural similarity to nucleotides allows it to act as a competitive inhibitor in pathways such as nucleotide synthesis and cell cycle regulation. The presence of halogen substituents enhances its binding affinity and selectivity towards target enzymes, which may explain its potent biological effects .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against multi-drug resistant bacterial strains. Results indicated significant improvements in infection clearance rates compared to traditional treatments .
- Oncological Applications : In a preclinical model, treatment with this compound resulted in substantial tumor regression in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment protocols .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Chloro-5-fluoropyrimidine critical for experimental design?
The compound has a molecular formula of C₄H₂ClFN₂ (MW: 132.52), a density of 1.073 g/cm³, and a refractive index of 1.503 . Its flash point is 65°C (149°F), classified under UN 3267 for corrosive liquids . These properties necessitate controlled storage (e.g., inert atmosphere, moisture-free conditions) and handling protocols to prevent decomposition or hazardous reactions. The SMILES string (Fc1cnc(Cl)nc1) and InChI key (AGYUQBNABXVWMS-UHFFFAOYSA-N) are essential for computational modeling .
Q. What are the primary synthetic routes for this compound in medicinal chemistry?
A common method involves selective functionalization of dichloropyrimidine precursors. For example, this compound (CAS 62802-42-0) can be synthesized via nucleophilic substitution using fluorinating agents like KF under anhydrous conditions . Alternatively, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce amino groups while retaining the chloro-fluoro scaffold . Reaction optimization requires monitoring temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
Q. How should researchers safely handle and store this compound?
Due to acute toxicity (H302, H314) and corrosivity, use PPE including N95 masks, gloves, and eyeshields . Store in airtight containers at 2–8°C, avoiding exposure to moisture or reactive metals (e.g., sodium). Post-experiment waste must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselective modifications (e.g., at C4 vs. C6 positions) require tailored reaction conditions. For instance, rhodium-catalyzed hydrogenation with chiral ligands (e.g., (S,S)-Et-DuPhos) achieves enantioselective reduction of nitrile intermediates to amines (>99% ee) . Computational tools (DFT calculations) can predict reactive sites by analyzing electron density maps derived from X-ray crystallography data (e.g., C–Cl bond length: 1.73 Å) .
Q. What analytical techniques are optimal for characterizing this compound derivatives?
- Structural analysis : Single-crystal X-ray diffraction (mean C–C bond deviation: 0.003 Å) provides precise stereochemical data .
- Purity assessment : GC-MS (>98% purity) or HPLC (using C18 columns with acetonitrile/water gradients) identifies impurities .
- Spectroscopic methods : ¹⁹F NMR (δ ≈ -110 ppm for fluorine substituents) and IR (C–Cl stretch at 550–600 cm⁻¹) confirm functional group integrity .
Q. How can contradictions in reported reactivity or stability data be resolved?
Cross-validate findings using orthogonal methods. For example, discrepancies in hydrolysis rates may arise from solvent polarity (e.g., aqueous vs. anhydrous DMSO). Replicate experiments under standardized conditions (pH, temperature) and compare with kinetic studies (e.g., Arrhenius plots for degradation rates). Literature reviews of analogous compounds (e.g., 2-chloro-4-fluoropyrimidine) can contextualize anomalous results .
Q. What strategies mitigate side reactions during palladium-catalyzed couplings with this compound?
Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos ligand) to suppress dehalogenation. Use stoichiometric bases (K₂CO₃ or Cs₂CO₃) to neutralize HCl byproducts, which can deactivate catalysts . Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion (typically 85–90%).
Properties
IUPAC Name |
2-chloro-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUQBNABXVWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342636 | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-42-0 | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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